

### urea oxalate molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest			
Compound Name:	Urea oxalate		
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# An In-depth Technical Guide to Urea Oxalate

This guide provides a comprehensive overview of **urea oxalate**, a cocrystal formed from urea and oxalic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and synthesis of this compound.

## **Physicochemical Properties of Urea Oxalate**

**Urea oxalate** is a white crystalline solid.[1] Its formation is a result of the hydrogen bonding between urea and oxalic acid molecules. The key quantitative data for the 1:1 adduct of **urea oxalate** are summarized in the table below.

Property	Value	References
Molecular Formula	C3H6N2O5	[1][2][3][4]
Molar Mass	150.09 g/mol	[1][2][3][5][6]
CAS Number	513-80-4	[2][3][4][5]

# **Experimental Protocol: Synthesis of Urea Oxalate**

The synthesis of **urea oxalate** is a straightforward procedure involving the reaction of urea and oxalic acid.[1]

Materials:



- Urea (CH<sub>4</sub>N<sub>2</sub>O)
- Oxalic acid (C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>)
- Distilled water
- Beakers
- Stirring rod
- Heating plate
- Ice bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- · Drying oven

#### Methodology:

- Dissolution: Prepare aqueous solutions of urea and oxalic acid. The molar ratio of urea to oxalic acid can be varied, but a 1:1 or 2:1 ratio is common.[1] For a 1:1 adduct, dissolve equimolar amounts of urea and oxalic acid in separate beakers containing a minimum amount of hot distilled water to ensure complete dissolution.
- Mixing and Reaction: While stirring, add the hot oxalic acid solution to the hot urea solution.
- Crystallization: Allow the mixture to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to facilitate further crystallization of **urea oxalate**.
- Filtration and Washing: Collect the resulting white crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.
- Drying: Dry the purified urea oxalate crystals in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

### **Visualization of Urea Oxalate Formation**



The following diagram illustrates the formation of the 1:1 **urea oxalate** cocrystal from its constituent molecules, highlighting the hydrogen bonding interactions.

Caption: Formation of **Urea Oxalate** from Urea and Oxalic Acid.

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